2-Methyl-4-piperidin-1-yl-benzaldehyde
Description
Classification within Benzaldehyde (B42025) and Piperidine (B6355638) Heterocycle Chemistry
The molecule can be classified based on its two primary components:
Benzaldehyde Derivative: As a substituted benzaldehyde, it possesses the characteristic reactivity of aromatic aldehydes. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and numerous carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. The electron-donating nature of the piperidine substituent and the methyl group on the aromatic ring can influence the reactivity of the aldehyde group.
Piperidine Heterocycle: The piperidine moiety is a saturated six-membered nitrogen-containing heterocycle. It is one of the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals. The nitrogen atom in the piperidine ring is basic and can be protonated or participate in various coupling reactions. The incorporation of the piperidine ring imparts specific conformational and physicochemical properties to the molecule, which can be crucial for its biological activity or material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIXHXNECBHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389835 | |
| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103893-37-4 | |
| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methyl 4 Piperidin 1 Yl Benzaldehyde and Analogues
Direct Synthesis Strategies for the 2-Methyl-4-piperidin-1-yl-benzaldehyde Core
Direct synthesis strategies focus on the formation of the C-N bond in a single, pivotal step, introducing the piperidinyl group onto a pre-functionalized 2-methylbenzaldehyde (B42018) derivative. These methods are often favored for their atom economy and straightforward reaction pathways.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of aryl-heteroatom bonds. This pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.
The most common SNAr approach for synthesizing the target molecule involves the reaction of a 4-halo-2-methylbenzaldehyde with piperidine (B6355638). The halide acts as a leaving group, which is displaced by the nucleophilic nitrogen of the piperidine ring. The reactivity of the aryl halide is highly dependent on the nature of the halogen, with the reaction rate generally following the order F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. wikipedia.org
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thus enhancing its reactivity. A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base, is often added to deprotonate the piperidinium (B107235) ion that forms, regenerating the neutral piperidine for reaction and driving the equilibrium towards the product.
Table 1: Representative Conditions for SNAr Halogen Displacement
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Fluoro-2-methylbenzaldehyde (B1304903) | Piperidine | K₂CO₃ | DMSO | 80-120 | 75-90 |
| 4-Chloro-2-methylbenzaldehyde | Piperidine | K₂CO₃ / Et₃N | DMF | 100-150 | 60-80 |
The regioselectivity and rate of the SNAr reaction on the 4-halo-2-methylbenzaldehyde substrate are governed by the electronic and steric effects of the methyl and aldehyde substituents.
Electronic Effects : The aldehyde group (-CHO) is a strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. When positioned para to the halogen leaving group, it strongly activates the ring towards nucleophilic attack. It effectively stabilizes the negative charge of the intermediate Meisenheimer complex through delocalization onto the oxygen atom. pressbooks.pub Conversely, the methyl group (-CH₃) is an electron-donating group (+I effect), which slightly deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the para-aldehyde group overwhelmingly dominates, making the C-4 position highly susceptible to substitution. libretexts.org
Metal-Catalyzed Coupling Reactions for C-N Bond Formation
As an alternative to SNAr, which requires a strongly activated aromatic ring, transition metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for forming C-N bonds. These methods are often milder and have a broader substrate scope.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides (or triflates) and amines using a palladium catalyst. nih.govacsgcipr.org This reaction is highly efficient for coupling secondary cyclic amines, such as piperidine, with a wide range of aryl bromides, chlorides, or iodides. nih.gov
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl piperidine and regenerate the Pd(0) catalyst. nih.gov The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as XantPhos, RuPhos, or BrettPhos, are commonly employed to facilitate both the oxidative addition and the reductive elimination steps. acs.orgresearchgate.net A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required. researchgate.netresearchgate.net
Table 2: Typical Conditions for Palladium-Catalyzed Amination
| Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Bromo-2-methylbenzaldehyde | Piperidine | Pd₂(dba)₃ | XantPhos | NaOtBu | Toluene | 80-110 | 85-95 |
| 4-Chloro-2-methylbenzaldehyde | Piperidine | Pd(OAc)₂ | RuPhos | LiHMDS | 1,4-Dioxane | 100-120 | 70-85 |
Note: This table presents illustrative conditions based on established Buchwald-Hartwig protocols for similar substrate classes.
While palladium catalysis is highly developed, concerns about the cost and toxicity of palladium have driven research into more abundant and economical transition metals like copper and nickel for C-N cross-coupling reactions.
Copper-Catalyzed Amination (Ullmann Condensation) : The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. organic-chemistry.org Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric amounts of copper). mdpi.com Modern protocols, however, utilize catalytic amounts of a copper(I) or copper(II) source, often in the presence of a ligand such as an oxime or a diamine, which allows the reaction to proceed under milder conditions. nih.govsemanticscholar.org For the synthesis of this compound, this would involve the coupling of 4-halo-2-methylbenzaldehyde with piperidine using a catalyst system like CuI or Cu(OAc)₂ with a suitable ligand and a base like K₃PO₄ in a solvent such as DMSO or DMF. nih.gov
Nickel-Catalyzed Amination : Nickel catalysts have emerged as a powerful alternative to palladium for C-N coupling, particularly for less reactive aryl chlorides. researchgate.netorgsyn.org Nickel-based systems, often employing N-heterocyclic carbene (NHC) or phosphine ligands, can effectively catalyze the amination of aryl halides with a broad range of amines, including piperidine. orgsyn.org These reactions offer a cost-effective and often highly efficient route to N-aryl products, proceeding through a catalytic cycle analogous to that of palladium.
Indirect Synthetic Pathways through Precursor Modification and Functionalization
Indirect synthetic routes are pivotal for constructing the this compound framework. These methods involve the strategic formation of key bonds or the late-stage modification of existing molecular scaffolds, offering flexibility and efficiency in generating analogues.
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, representing a cornerstone in the synthesis of amines from carbonyl compounds. pearson.com This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. pearson.commasterorganicchemistry.com This strategy is well-suited for coupling piperidine with a substituted benzaldehyde (B42025) precursor.
The general mechanism proceeds as follows:
Imine Formation: A substituted benzaldehyde (like 2-methyl-4-fluorobenzaldehyde) reacts with piperidine. This nucleophilic addition, often catalyzed by a mild acid, forms a hemiaminal intermediate that subsequently dehydrates to yield an iminium ion.
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine product. masterorganicchemistry.com
Commonly employed reducing agents are chosen for their ability to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com Key reagents include:
Sodium cyanoborohydride (NaBH₃CN): A mild reducing agent effective under slightly acidic conditions where imine formation is favorable. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent that is often preferred due to its non-toxic byproducts compared to NaBH₃CN. masterorganicchemistry.com
Hydrogen (H₂) with a metal catalyst: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Nickel (Ni) is also a viable, though often more vigorous, method. pearson.com
This methodology's versatility allows for sequential reactions, enabling the synthesis of complex amines by introducing different carbonyl compounds in a stepwise manner. masterorganicchemistry.com
Interactive Table: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Room Temp | Readily available, inexpensive | Can also reduce the starting aldehyde if not controlled properly masterorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for imines over carbonyls masterorganicchemistry.com | Generates toxic cyanide waste |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Acetic Acid | Mild, selective, non-toxic byproducts masterorganicchemistry.com | More expensive |
| Catalytic Hydrogenation (H₂/Pd/C) | Various solvents, Pressure | "Clean" reaction with water as the only byproduct | Requires specialized pressure equipment; may reduce other functional groups |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. mdpi.com These reactions are characterized by high atom economy, procedural simplicity, and reduced solvent and energy consumption, aligning with the principles of green chemistry. mdpi.comnih.gov
For the synthesis of piperidine-benzaldehyde analogues, MCRs can construct highly functionalized piperidine scaffolds in a one-pot fashion. researchgate.net A common strategy involves the reaction of an aromatic aldehyde, an amine (such as piperidine), and a β-ketoester or other active methylene (B1212753) compound. researchgate.net For example, a domino reaction catalyzed by trimethylsilyl (B98337) iodide (TMSI) or saccharin (B28170) can efficiently produce substituted piperidines from aromatic aldehydes, aromatic amines, and β-ketoesters in methanol. researchgate.net
The mechanism of these reactions often involves a sequence of well-known transformations:
Knoevenagel Condensation: The aldehyde reacts with the active methylene compound. nih.govnih.gov
Michael Addition: The amine (piperidine) adds to the resulting α,β-unsaturated intermediate. nih.gov
Mannich-type Reaction and Cyclization: A second molecule of the aldehyde condenses with the intermediate, followed by an intramolecular cyclization and dehydration to form the final piperidine ring. nih.gov
Gold and copper-based catalysts have also been successfully employed in three-component couplings of benzaldehydes, piperidine, and other molecules like phenylacetylene, yielding propargylamine (B41283) derivatives. researchgate.net These reactions showcase the power of MCRs to rapidly generate molecular complexity from simple, readily available starting materials.
An alternative and highly effective strategy involves the late-stage functionalization of either a piperidine or a benzaldehyde molecule. The most direct synthesis of this compound often employs the functionalization of a pre-existing benzaldehyde scaffold through nucleophilic aromatic substitution (SₙAr).
In this approach, a benzaldehyde derivative with a good leaving group at the 4-position, such as fluorine or chlorine, is reacted with piperidine. nih.govmdpi.com The synthesis of the related 4-piperidine-(1-yl)-benzaldehyde has been reported by reacting 4-fluorobenzaldehyde (B137897) with piperidine in dimethylformamide (DMF) using anhydrous potassium carbonate (K₂CO₃) as a base. nih.gov The reaction proceeds by heating the mixture, leading to the substitution of the fluorine atom by the piperidine nitrogen. nih.gov This method is efficient, and the product is often pure enough to be used without extensive purification. nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Product |
| 4-Fluorobenzaldehyde | Piperidine | K₂CO₃ | DMF | 80-90 °C | 12 h | 4-Piperidinyl-benzaldehyde nih.gov |
| 1,3-dihydro-2H-1,3-benzimidazole-2-thione | 4-Fluorobenzaldehyde | K₂CO₃ | DMSO | Reflux | N/A | 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde mdpi.com |
More advanced, though less direct, methods include the rhodium-catalyzed C-H functionalization of the piperidine ring itself. nih.gov By carefully selecting the catalyst and the nitrogen-protecting group on the piperidine, it is possible to achieve site-selective functionalization at the C2, C3, or C4 positions. nih.gov While complex, this approach offers a powerful tool for creating novel analogues that are inaccessible through traditional methods.
Optimization of Reaction Parameters and Green Chemistry Principles in Synthesis
Optimizing reaction parameters is crucial for maximizing yield, purity, and efficiency while minimizing waste and environmental impact. echemcom.com The application of green chemistry principles, which advocate for the use of safer solvents, catalytic processes, and energy efficiency, is increasingly integral to modern synthetic chemistry. nih.govedu.krdijnrd.org
The choice of solvent is a critical parameter that can profoundly influence reaction outcomes. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and alter reaction pathways. mdpi.com In the synthesis of piperidine-substituted compounds, a solvent's polarity can be particularly influential.
For instance, in nucleophilic aromatic substitution reactions to form the piperidine-benzaldehyde linkage, polar aprotic solvents like DMF and DMSO are often preferred. nih.govmdpi.com These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while poorly solvating the anion, thereby increasing its nucleophilicity and accelerating the reaction rate.
Studies on related piperidine-naphthalimide derivatives have shown that increasing solvent polarity can lead to enhanced intramolecular charge transfer, which in turn affects the photophysical properties and can influence the stability and reactivity of intermediates. mdpi.com In some cases, solvent-free reactions or the use of greener solvents like water or ethanol (B145695) are possible, especially in multicomponent reactions, which significantly reduces the environmental impact of the synthesis. researchgate.netresearchgate.net
Catalysts and bases are fundamental to the efficiency and selectivity of many synthetic transformations leading to this compound and its analogues. edu.krd
Bases: In reactions like the SₙAr of 4-fluorobenzaldehyde with piperidine, a base such as K₂CO₃ is essential to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. nih.gov In condensation reactions, organic bases like piperidine itself can act as a catalyst, facilitating the formation of imines or Knoevenagel adducts. nih.gov
Catalysts: A wide array of catalysts can be employed to enhance reaction rates and control selectivity.
Acid Catalysts: Mild acids are often used in reductive amination and imine formation to activate the carbonyl group toward nucleophilic attack. researchgate.net
Metal Catalysts: Transition metals play a significant role. Palladium catalysts are used for hydrogenation in reductive amination, while gold and copper nanoparticles have been shown to catalyze multicomponent reactions effectively. researchgate.netosti.gov Schiff-base metal complexes have also been developed as efficient and reusable catalysts for various organic syntheses. mdpi.com
Heterogeneous Catalysts: To improve sustainability, solid-supported catalysts are increasingly used. These catalysts, such as gold nanoparticles on titanium dioxide (Au@TiO₂), offer advantages like easy separation from the reaction mixture, reusability, and often allow for milder reaction conditions compared to homogeneous catalysts. nih.gov This simplifies product purification and minimizes catalyst waste. nih.gov
The optimization of these parameters—solvent, catalyst, and base—is a multi-variable challenge often addressed using Design of Experiments (DOE) methodologies to efficiently identify the conditions that provide the highest yield and purity. echemcom.comresearchgate.net
Temperature and Reaction Time Dynamics
The interplay between temperature and reaction time is a cornerstone of optimizing the synthesis of benzaldehyde derivatives. In conventional thermal methods, these parameters are meticulously controlled to maximize yield and purity while minimizing the formation of byproducts.
For the synthesis of a closely related analogue, 4-piperidinyl-benzaldehyde, a conventional approach involves the reaction of piperidine with 4-fluorobenzaldehyde. This nucleophilic aromatic substitution is typically conducted at an elevated temperature to overcome the activation energy barrier. A reported procedure specifies heating the reaction mixture at 90 °C for a duration of 12 hours in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). nih.gov Such conditions, while effective, highlight the lengthy reaction times often associated with traditional heating methods.
The choice of solvent and catalyst also profoundly influences the temperature and time dynamics. For instance, high-boiling point solvents like DMF are often used to maintain the necessary reaction temperature. The specific conditions are empirically determined to strike a balance between reaction rate, yield, and purity for the target molecule.
Table 1: Conventional Synthesis Parameters for a Benzaldehyde Analogue
| Parameter | Value |
| Compound | 4-Piperidinyl-benzaldehyde |
| Reactants | Piperidine, 4-Fluorobenzaldehyde |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Solvent/Catalyst | DMF / K₂CO₃ |
Application of Non-Conventional Activation Methods (e.g., Ultrasound, Microwave Irradiation)
To circumvent the limitations of conventional heating, non-conventional activation methods like microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis. These techniques can dramatically reduce reaction times, often from hours to minutes, and frequently lead to higher yields and cleaner reaction profiles. nih.gov
Microwave-Assisted Synthesis:
Microwave irradiation accelerates chemical reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating is significantly more efficient than conventional oil baths. In the synthesis of benzoxazole (B165842) derivatives from substituted benzaldehydes, microwave-assisted methods have been shown to reduce reaction times from 1 hour (conventional) to just 5 minutes. nih.gov For instance, the condensation of various benzaldehyde derivatives with 2-aminophenol (B121084) was achieved in 5 minutes at 30 °C under microwave irradiation (600 W), affording excellent yields. nih.gov This demonstrates the potential for applying similar conditions to the synthesis of this compound, which could drastically improve the efficiency of its production. The synthesis of various heterocyclic compounds, such as coumarin-hybrids, has also been successfully achieved with reaction times significantly shortened under microwave conditions, often at temperatures around 70-120 °C. arabjchem.org
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.
Ultrasound has been successfully employed in the synthesis of various nitrogen-containing heterocycles and other complex molecules. mdpi.com For example, the synthesis of thiazole (B1198619) derivatives from substituted benzaldehydes has been efficiently catalyzed using ultrasonic irradiation, leading to quick reaction times and high yields under mild conditions. acs.org Similarly, the condensation reaction to form Schiff bases from benzaldehyde derivatives was completed in 5 minutes at 50 °C using ultrasound, a significant improvement over the 1-hour conventional method. nih.gov This technique offers a green and efficient alternative for promoting reactions that might otherwise require harsh conditions. rsc.org The synthesis of α-aminophosphonates from imines of 4-(piperidine-1-yl)benzaldehyde has also been reported to give excellent yields under ultrasound irradiation, showcasing the utility of this method for derivatives of the core structure. researchgate.net
Table 2: Comparison of Conventional vs. Non-Conventional Methods for Analogue Synthesis
| Method | Typical Reaction Time | Typical Temperature | Key Advantage |
| Conventional Heating | Hours (e.g., 12 h) nih.gov | High (e.g., 90 °C) nih.gov | Established methodology |
| Microwave Irradiation | Minutes (e.g., 5 min) nih.gov | Moderate (e.g., 30-120 °C) nih.govarabjchem.org | Rapid, uniform heating; high efficiency |
| Ultrasound Irradiation | Minutes (e.g., 5-15 min) nih.govrsc.org | Ambient to Moderate (e.g., 50 °C) nih.gov | Energy efficiency; mild conditions |
The adoption of these advanced methodologies for the synthesis of this compound could offer substantial benefits, aligning with the principles of green chemistry by reducing energy consumption and reaction times while potentially improving product yields and purity.
Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 4 Piperidin 1 Yl Benzaldehyde and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data for 2-Methyl-4-piperidin-1-yl-benzaldehyde, including proton (¹H) and carbon-13 (¹³C) spectra, as well as two-dimensional correlation spectra (e.g., COSY, HMQC, HMBC), were not found in the available literature. Such data is essential for the definitive assignment of chemical shifts and the confirmation of the molecule's structural connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Pattern Interpretation
A specific ¹H NMR spectrum is required to analyze the chemical shifts (δ), integration, and multiplicity (splitting patterns) of the protons on the benzaldehyde (B42025) ring, the methyl group, and the piperidine (B6355638) ring. This analysis would confirm the substitution pattern and conformation of the piperidine moiety.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
A ¹³C NMR spectrum is necessary to identify the chemical shifts of all 13 carbon atoms in the molecule. This would include the characteristic aldehyde carbonyl carbon, the aromatic carbons, the methyl carbon, and the distinct carbons of the piperidine ring.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopic Signatures
An experimental FT-IR spectrum for this compound is needed to identify the characteristic absorption bands. Key signatures would include the strong carbonyl (C=O) stretch of the aldehyde, C-H stretching vibrations for the aromatic, methyl, and piperidine groups, and C-N stretching vibrations associated with the piperidine substituent.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that aids in the confirmation of chemical structures.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). For this compound, with a molecular formula of C₁₃H₁₇NO, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.
This technique allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. The experimentally determined exact mass from an HRMS analysis would be compared to the theoretical value. A mass accuracy value, typically in the low parts-per-million (ppm) range, provides a high degree of confidence in the assigned molecular formula, thereby confirming the compound's identity.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇NO |
| Nominal Mass | 203 amu |
| Theoretical Exact Mass ([M+H]⁺) | 204.1383 Da |
| Theoretical Exact Mass ([M]⁺˙) | 203.1305 Da |
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. libretexts.org The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. The molecular ion (M⁺˙) peak for this compound would be observed at an m/z of 203.
The fragmentation pathways can be predicted based on the stability of the resulting carbocations and radicals. libretexts.org Key fragmentation patterns for this molecule would likely include:
Loss of a hydrogen atom: A peak at m/z 202 ([M-H]⁺), often resulting from the cleavage of the aldehydic C-H bond, leading to a stable acylium ion.
Loss of the formyl radical: Cleavage of the bond between the aromatic ring and the carbonyl group would result in the loss of a CHO radical (29 Da), producing a prominent ion at m/z 174.
Alpha-cleavage of the piperidine ring: Fragmentation of the piperidine ring is expected. Alpha-cleavage adjacent to the nitrogen atom could lead to the loss of an ethyl radical (C₂H₅˙, 29 Da), resulting in an ion at m/z 174, or the loss of a propyl radical (C₃H₇˙, 43 Da) to yield an ion at m/z 160.
Formation of the tropylium (B1234903) ion: Aromatic compounds often rearrange to form the stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less prominent depending on the other functional groups.
Benzoyl Cation: A fragment corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is a common feature in the mass spectra of benzaldehyde derivatives. youtube.com
| m/z | Proposed Fragment Ion | Possible Structure |
|---|---|---|
| 203 | [M]⁺˙ | Molecular Ion |
| 202 | [M-H]⁺ | Acylium ion |
| 174 | [M-CHO]⁺ or [M-C₂H₅]⁺ | Loss of formyl radical or alpha-cleavage |
| 160 | [M-C₃H₇]⁺ | Alpha-cleavage of piperidine ring |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted aromatic system. The key chromophore is the benzaldehyde moiety, which typically exhibits two characteristic absorption bands corresponding to π → π* and n → π* transitions. libretexts.org
π → π Transition:* This is a high-intensity absorption band resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the benzene (B151609) ring and carbonyl group. For unsubstituted benzaldehyde, this transition occurs around 248 nm. researchgate.net
n → π Transition:* This is a lower-intensity, longer-wavelength absorption band arising from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. For benzaldehyde, this is observed around 283 nm. researchgate.net
The presence of substituents on the benzene ring significantly influences the absorption maxima (λ_max). The piperidin-1-yl group at the para position is a powerful electron-donating group (auxochrome) that extends the conjugation via its lone pair of electrons on the nitrogen atom. This extension of the conjugated system decreases the energy gap between the HOMO and LUMO, resulting in a shift of the π → π* transition to a longer wavelength (a bathochromic or red shift). The methyl group has a weaker electron-donating effect. Therefore, the λ_max for the π → π* transition in this compound is predicted to be significantly higher than that of unsubstituted benzaldehyde.
| Compound | Transition | Typical λ_max (nm) | Predicted λ_max for Target Compound (nm) |
|---|---|---|---|
| Benzaldehyde | π → π | ~248 | >280 (significant bathochromic shift) |
| This compound | π → π | - | |
| n → π* | - | >300 |
Solvatochromism refers to the change in the color (and hence the UV-Vis absorption spectrum) of a substance when it is dissolved in different solvents. This effect is dependent on the differential solvation of the ground and excited states of the molecule.
This compound possesses a donor-π-acceptor (D-π-A) structure, with the electron-donating piperidine group and the electron-accepting benzaldehyde group. Such molecules often exhibit significant positive solvatochromism, where the absorption maximum shifts to a longer wavelength (red shift) as the polarity of the solvent increases. This occurs because the excited state is typically more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the electronic transition.
Fluorosolvatochromism is the analogous effect observed in fluorescence (emission) spectroscopy. While absorption is less affected, the emission spectrum of D-π-A compounds often shows a pronounced red shift in polar solvents, indicative of a twisted intramolecular charge transfer (TICT) state. A systematic study involving a range of solvents with varying polarity would be necessary to quantify these effects.
| Solvent | Polarity (Dielectric Constant, ε) | Expected Shift in λ_max |
|---|---|---|
| Hexane | 1.88 | Baseline (Shortest λ_max) |
| Dichloromethane | 9.08 | Intermediate Red Shift |
| Ethanol (B145695) | 24.5 | Significant Red Shift |
| Acetonitrile | 37.5 | Strong Red Shift |
| Water | 80.1 | Largest Red Shift |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate an electron density map and build an accurate molecular model.
A successful crystallographic analysis of this compound would provide a wealth of structural information, including:
Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding framework.
Molecular Conformation: The precise conformation of the piperidine ring (e.g., chair conformation) and the rotational orientation of the various substituent groups.
Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, offering insights into bond orders and steric strain.
Planarity: Determination of the planarity of the benzene ring and the degree of twisting of the aldehyde and piperidinyl substituents relative to the ring.
Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (if any), C-H···π interactions, or van der Waals forces that govern the solid-state structure.
The data obtained from such an analysis are typically deposited in crystallographic databases and include parameters like the crystal system, space group, and unit cell dimensions.
| Parameter Category | Specific Data Obtained |
|---|---|
| Unit Cell Parameters | a, b, c (cell dimensions); α, β, γ (cell angles) |
| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |
| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |
| Atomic Coordinates | x, y, z coordinates for each non-hydrogen atom |
| Bond Lengths | Precise distances between bonded atoms (in Ångstroms) |
| Bond Angles | Angles between three connected atoms (in degrees) |
| Torsion Angles | Dihedral angles defining molecular conformation |
Crystal Structure Determination and Unit Cell Parameter Analysis
The determination of the crystal structure of a compound through single-crystal X-ray diffraction provides definitive information about its molecular geometry, conformation, and the arrangement of molecules within the crystal lattice. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. The fundamental building block of a crystal is the unit cell, which is defined by a set of lattice parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).
For instance, the crystallographic analysis of a related compound, 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde, reveals a monoclinic crystal system with the space group P21/n. researchgate.net The unit cell parameters for this compound were determined to be a = 12.3282 (4) Å, b = 5.8935 (2) Å, c = 18.9202 (7) Å, and β = 103.591 (2)°. researchgate.net In another example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, which also contains a piperidine ring, crystallizes in the monoclinic space group P21/c with unit cell parameters a = 10.214(9) Å, b = 11.371(5) Å, c = 20.939(16) Å, and β = 115.399(2)°. researchgate.net
These parameters are crucial for defining the size and shape of the repeating unit in the crystal. The number of molecules within the unit cell, denoted as Z, is also a key piece of information derived from the crystallographic data. For both of the aforementioned examples, Z = 4, meaning that there are four molecules of the compound in each unit cell. researchgate.netresearchgate.net
Interactive Data Table of Unit Cell Parameters for Related Derivatives:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | Monoclinic | P21/n | 12.3282 (4) | 5.8935 (2) | 18.9202 (7) | 90 | 103.591 (2) | 90 | 1336.18 (8) | 4 |
| 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol | Monoclinic | P21/c | 10.214 (9) | 11.371 (5) | 20.939 (16) | 90 | 115.399 (2) | 90 | 2197 (3) | 4 |
| 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}... | Triclinic | P-1 | 7.4236 (4) | 7.5062 (4) | 16.3519 (8) | 77.092 (3) | 77.494 (3) | 66.734 (3) | 807.51 (7) | 2 |
This table presents data for derivatives and related compounds to illustrate typical crystallographic parameters.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, play a critical role in the stability and physical properties of the crystalline solid. Common intermolecular interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions.
In the crystal structure of many organic molecules, hydrogen bonds are a dominant force in directing the crystal packing. For example, in the crystal of 1,4-bis(4-cyanobenzyl)piperazine, molecules are linked into extended chains by C—H···N hydrogen bonds. nih.gov The analysis of another piperazine (B1678402) derivative revealed that water molecules can play a crucial role in the crystal lattice by acting as both proton donors and acceptors, forming a network of hydrogen bonds that link the primary molecules. nih.gov
The study of the crystal packing of 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde, however, did not reveal any specific strong or weak intermolecular interactions. researchgate.net This highlights that the nature and presence of significant intermolecular forces can vary even among structurally related compounds.
Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Piperidin 1 Yl Benzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde moiety is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows 2-Methyl-4-piperidin-1-yl-benzaldehyde to participate in a wide array of chemical reactions, including nucleophilic additions and condensations, as well as oxidation and reduction processes.
Nucleophilic addition is a characteristic reaction of aldehydes. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields the final addition product. youtube.com
Cyanohydrin Formation: Aldehydes react with hydrogen cyanide (HCN) in a base-catalyzed nucleophilic addition to form cyanohydrins. pressbooks.puborgoreview.com The reaction is initiated by the attack of the nucleophilic cyanide ion (:CN⁻) on the carbonyl carbon. orgoreview.comlibretexts.org This process is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. pressbooks.pub For this compound, this reaction would yield 2-hydroxy-2-(2-methyl-4-(piperidin-1-yl)phenyl)acetonitrile. This transformation is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. libretexts.org
Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comkhanacademy.org The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would proceed via nucleophilic attack of the methyl carbanion on the carbonyl carbon. The resulting alkoxide intermediate is then protonated in a subsequent step to yield 1-(2-methyl-4-(piperidin-1-yl)phenyl)ethanol. khanacademy.org
| Reaction Type | Nucleophile/Reagent | Predicted Product |
|---|---|---|
| Cyanohydrin Formation | Hydrogen Cyanide (HCN) with base catalyst | 2-hydroxy-2-(2-methyl-4-(piperidin-1-yl)phenyl)acetonitrile |
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr), then H₃O⁺ | 1-(2-methyl-4-(piperidin-1-yl)phenyl)ethanol |
| Grignard Addition | Phenylmagnesium Bromide (PhMgBr), then H₃O⁺ | (2-methyl-4-(piperidin-1-yl)phenyl)(phenyl)methanol |
Condensation reactions involve an initial nucleophilic addition to the aldehyde, followed by the elimination of a small molecule, typically water, to form a new carbon-carbon or carbon-nitrogen double bond. masterorganicchemistry.com
This compound readily undergoes condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comjetir.org This reaction is often catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.comresearchgate.net Schiff bases are a significant class of compounds in medicinal chemistry and coordination chemistry. ijacskros.comnih.gov Research on the closely related 4-(piperidine-1-yl)benzaldehyde has demonstrated its successful condensation with various primary amines to produce a range of Schiff bases in high yields. researchgate.net
| Reactant Amine | Solvent | Reaction Time (h) | Yield (%) | Product (Imine/Schiff Base) |
|---|---|---|---|---|
| Aniline | Ethanol (B145695) | 4 | 92 | N-(2-methyl-4-(piperidin-1-yl)benzylidene)aniline |
| 4-Chloroaniline | Ethanol | 5 | 94 | 4-chloro-N-(2-methyl-4-(piperidin-1-yl)benzylidene)aniline |
| 4-Methylaniline | Ethanol | 4 | 95 | 4-methyl-N-(2-methyl-4-(piperidin-1-yl)benzylidene)aniline |
| 4-Methoxyaniline | Ethanol | 6 | 90 | 4-methoxy-N-(2-methyl-4-(piperidin-1-yl)benzylidene)aniline |
The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction where an enolate ion reacts with a carbonyl compound. magritek.com A related and widely used variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone or another aldehyde in the presence of a base or acid catalyst. scispace.comresearchgate.net When an aromatic aldehyde like this compound reacts with a ketone such as acetophenone, the resulting α,β-unsaturated ketone is known as a chalcone. researchgate.net Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules. nih.gov The reaction is typically base-catalyzed, proceeding via the enolate of the ketone attacking the aldehyde, followed by dehydration. magritek.comscispace.com
| Aldehyde Reactant | Ketone Reactant | Catalyst | Resulting Chalcone |
|---|---|---|---|
| Benzaldehyde (B42025) | Acetophenone | NaOH/Ethanol | 1,3-Diphenyl-2-propen-1-one |
| 4-Chlorobenzaldehyde | Acetophenone | H₅PMo₁₀V₂O₄₀/SiO₂ | 1-Phenyl-3-(4-chlorophenyl)prop-2-en-1-one |
| 4-Methoxybenzaldehyde | Cyclohexanone | NaOH/Ethanol | 2,6-bis(4-methoxybenzylidene)cyclohexan-1-one |
| This compound (Predicted) | Acetophenone | Base (e.g., NaOH) | 1-phenyl-3-(2-methyl-4-(piperidin-1-yl)phenyl)prop-2-en-1-one |
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound having a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate). numberanalytics.comsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638). researchgate.net The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized carbanion (enolate), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. numberanalytics.com The resulting aldol-type adduct readily undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com Given its structure, this compound is an ideal substrate for Knoevenagel condensations, expected to react efficiently with various active methylene compounds. researchgate.net
| Active Methylene Compound | Catalyst | Predicted Product |
|---|---|---|
| Malononitrile | Piperidine/Ethanol | 2-(2-methyl-4-(piperidin-1-yl)benzylidene)malononitrile |
| Diethyl malonate | Piperidine/Acetic Acid | Diethyl 2-(2-methyl-4-(piperidin-1-yl)benzylidene)malonate |
| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-3-(2-methyl-4-(piperidin-1-yl)phenyl)acrylate |
The aldehyde functional group exists in an intermediate oxidation state, allowing it to be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-Methyl-4-(piperidin-1-yl)benzoic acid. This transformation can be achieved using a variety of common oxidizing agents.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (2-Methyl-4-(piperidin-1-yl)phenyl)methanol. This is a common transformation typically accomplished with hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition mechanism. researchgate.net
| Reaction Pathway | Typical Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 2-Methyl-4-(piperidin-1-yl)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol | (2-Methyl-4-(piperidin-1-yl)phenyl)methanol |
Condensation Reactions with Various Nucleophiles
Reactivity of the Piperidine Heterocycle
The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a crucial site of reactivity in this compound. The lone pair of electrons on the tertiary nitrogen atom imparts nucleophilic and basic character, making it susceptible to a variety of chemical transformations.
The nucleophilic nitrogen of the piperidine ring readily participates in reactions with electrophiles.
Alkylation: N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via an SN2 mechanism, leading to the formation of quaternary ammonium (B1175870) salts. The reaction conditions, including the choice of solvent and base, can influence the efficiency of the alkylation process. For instance, the use of a non-polar aprotic solvent and a mild base can facilitate the reaction while minimizing side reactions.
Table 1: Representative Conditions for N-Alkylation of Piperidine Derivatives
| Alkylating Agent | Solvent | Base | Temperature | Product Type |
|---|---|---|---|---|
| Methyl Iodide | Acetonitrile | K2CO3 | Room Temperature | Quaternary Ammonium Salt |
| Benzyl Bromide | DMF | NaH | 0 °C to RT | Quaternary Ammonium Salt |
Acylation: The piperidine nitrogen can also undergo acylation when treated with acylating agents like acyl chlorides or anhydrides. This reaction results in the formation of an N-acylpiperidinium species. The reactivity in acylation reactions is generally high due to the strong nucleophilicity of the nitrogen atom. The choice of the acylating agent and reaction conditions can be tailored to achieve specific N-acyl derivatives.
Table 2: Typical Conditions for N-Acylation of Piperidine Derivatives
| Acylating Agent | Solvent | Base | Temperature | Product Type |
|---|---|---|---|---|
| Acetyl Chloride | Dichloromethane | Triethylamine | 0 °C to RT | N-Acylpiperidinium Salt |
| Acetic Anhydride | Pyridine | None | Room Temperature | N-Acylpiperidinium Salt |
While the saturated piperidine ring is generally stable, under specific conditions, it can participate in ring-transformation reactions. These reactions often involve the nitrogen atom and can lead to the formation of different heterocyclic systems. For instance, ring-opening reactions of piperidine derivatives can be induced under specific oxidative conditions, although this is less common for N-aryl piperidines.
More relevant to the synthetic utility of this compound are intramolecular cyclization reactions where the piperidine nitrogen acts as a nucleophile. If a suitable electrophilic center is introduced elsewhere in the molecule, the piperidine nitrogen can participate in a ring-closing reaction to form bicyclic or more complex heterocyclic structures. The feasibility and outcome of such cyclizations are highly dependent on the nature and position of the reacting groups.
Reactivity of the Substituted Benzaldehyde Ring
The benzaldehyde ring in this compound is substituted with three groups: an aldehyde (-CHO), a methyl (-CH3), and a piperidin-1-yl group. The electronic properties of these substituents significantly influence the reactivity of the aromatic ring in both electrophilic and nucleophilic substitution reactions.
In electrophilic aromatic substitution (EAS) reactions, the piperidin-1-yl and methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The powerful electron-donating effect of the piperidino group, through resonance, is the dominant influence on the regioselectivity of EAS reactions.
The piperidino group strongly activates the positions ortho and para to it. In this molecule, the position para to the piperidino group is occupied by the methyl group. The two positions ortho to the piperidino group are C3 and C5. The methyl group at C2 also activates its ortho (C3) and para (C5) positions. Therefore, both activating groups strongly direct incoming electrophiles to the C3 and C5 positions. The deactivating aldehyde group directs to the C3 and C5 positions (meta to itself). Consequently, electrophilic substitution is strongly favored at the C3 and C5 positions of the benzene (B151609) ring.
Table 3: Directing Effects of Substituents on the Benzaldehyde Ring
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para Director |
|---|---|---|---|---|
| Piperidin-1-yl | C4 | +R, -I | Activating | Ortho, Para |
| Methyl | C2 | +I | Activating | Ortho, Para |
Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, these reactions would be expected to yield predominantly 3- and 5-substituted products.
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. In this compound, the benzene ring is electron-rich due to the presence of the strongly electron-donating piperidino group and the methyl group. The aldehyde group is electron-withdrawing but its effect is not as pronounced as that of, for example, a nitro group.
Therefore, the native molecule is not a good substrate for SNAr reactions. For an SNAr reaction to occur, a good leaving group (such as a halide) would need to be present on the ring, and even then, the reaction would be disfavored due to the electron-donating nature of the other substituents. If a derivative were synthesized with a leaving group at a position activated by a strong electron-withdrawing group, then SNAr could be possible. For instance, if a nitro group were introduced at the C3 or C5 position and a halogen at C4, the piperidino group could potentially be displaced by a strong nucleophile, although this is a hypothetical scenario.
Mechanistic Insights into Complex Transformations
The multifunctional nature of this compound allows for its participation in complex, multi-step transformations. For example, the aldehyde functionality can undergo condensation reactions, such as the Knoevenagel or Wittig reactions, to introduce new functional groups. These reactions can be followed by intramolecular cyclizations involving the piperidine nitrogen or the aromatic ring.
A notable example of a reaction where a related structure is involved is the Knoevenagel condensation. In this type of reaction, piperidine itself often acts as a basic catalyst. The mechanism involves the formation of an enolate from an active methylene compound, which then attacks the aldehyde carbonyl group. This is followed by dehydration to yield a new carbon-carbon double bond. While the piperidine in this compound is part of the substrate, the aldehyde group can still participate in such condensations catalyzed by an external base.
Mechanistic investigations into the reactivity of this specific compound are not extensively reported in the literature. However, by understanding the fundamental reactivity of each functional group, the outcomes of various chemical transformations can be predicted. Detailed mechanistic studies would likely involve computational modeling and kinetic experiments to elucidate the precise pathways of more intricate reactions.
Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies
A thorough search of scientific databases reveals a lack of published kinetic studies focused on the reactions of this compound. To date, no peer-reviewed articles present rate constants, reaction orders, or activation energy parameters for its characteristic reactions, such as oxidation, reduction, or condensation.
Furthermore, while spectroscopic techniques like NMR and IR would be instrumental in monitoring reaction progress and identifying key structural changes, no such studies dedicated to the mechanistic elucidation of this specific compound's reactions have been reported. Spectroscopic data is available for the characterization of the compound itself, but not in the context of its reactive transformations over time.
Identification and Characterization of Reaction Intermediates
The identification of transient species is crucial for understanding a reaction mechanism. However, for this compound, there is no available literature that identifies or characterizes any reaction intermediates. Techniques such as trapping experiments, low-temperature spectroscopy, or mass spectrometry, which are commonly employed to detect short-lived intermediates like hemiacetals, iminium ions, or radical species, have not been applied to the reactions of this compound in any published research.
Transition State Analysis and Reaction Pathway Mapping
Modern computational chemistry provides powerful tools for mapping reaction pathways and analyzing the geometry and energy of transition states. Despite the availability of these methods, no computational studies detailing the transition state analysis for reactions involving this compound have been published. Consequently, there is no information regarding the activation barriers for its potential reactions or the precise molecular geometries of the transition states it passes through. The mapping of its potential energy surfaces remains an unexplored area of research.
Computational and Theoretical Chemistry Studies of 2 Methyl 4 Piperidin 1 Yl Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These calculations solve the Schrödinger equation for a given molecule, providing a wealth of information about its electronic distribution and energy.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. This approach is instrumental in optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms and in exploring the energy landscape of different molecular conformations. For 2-Methyl-4-piperidin-1-yl-benzaldehyde, DFT calculations are essential to understand its structural and energetic properties.
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-N bond connecting the piperidine (B6355638) ring to the benzene (B151609) ring and the puckering of the piperidine ring itself. The piperidine ring typically adopts a chair conformation to minimize steric strain. Furthermore, the orientation of the aldehyde group and the methyl group relative to the piperidine substituent can lead to different rotational isomers (rotamers).
DFT calculations can be employed to identify the stable conformers and their relative energies. By systematically rotating the key dihedral angles and performing geometry optimization for each starting structure, the potential energy surface can be mapped out. The results of such an analysis would typically indicate that the most stable conformer is the one that minimizes steric hindrance between the piperidine ring and the ortho-methyl group. The planarity of the benzaldehyde (B42025) moiety with the aromatic ring is also a critical factor.
Illustrative Data Table: Relative Energies of Conformers
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (anti-periplanar) | 0.00 |
| B | 90° (gauche) | 3.5 |
| C | 0° (syn-periplanar) | 5.2 |
Note: This data is illustrative and represents typical energy differences for such conformational changes.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidinyl-benzene moiety, due to the electron-donating nature of the piperidine nitrogen. The LUMO, on the other hand, is anticipated to be concentrated on the benzaldehyde portion, particularly the carbonyl group, which is electron-withdrawing. A smaller HOMO-LUMO gap suggests higher reactivity.
Illustrative Data Table: FMO Properties
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap (ΔE) | 4.3 |
Note: These energy values are representative for a molecule with this electronic structure.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The different colors on the MEP map indicate the charge distribution: red regions represent negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions.
For this compound, NBO analysis would reveal significant charge delocalization from the lone pair of the piperidine nitrogen atom into the π-system of the benzene ring. This interaction, a form of hyperconjugation, stabilizes the molecule and influences its electronic properties. The analysis would also quantify the polarization of the C=O bond in the aldehyde group and the charge distribution across the entire molecule. The stabilization energy associated with these charge transfer interactions can be calculated, providing a quantitative measure of their importance.
Illustrative Data Table: NBO Analysis of Key Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C-C)aromatic | 25.0 |
| π(C-C)aromatic | π(C=O) | 5.0 |
Note: LP denotes a lone pair, and π represents an antibonding π-orbital. The values are illustrative of typical stabilization energies.*
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes and their corresponding frequencies can be determined. These theoretical predictions are invaluable for interpreting experimental spectra and assigning specific vibrational modes to observed spectral features.
For this compound, the calculated vibrational spectrum would show characteristic frequencies for the various functional groups. These would include the C=O stretching vibration of the aldehyde group, the C-H stretching of the aromatic ring, the methyl group, and the piperidine ring, as well as the C-N stretching and various bending and rocking modes. Comparing the calculated frequencies with experimental data can help to confirm the molecular structure and provide insights into the bonding environment.
Illustrative Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1690 |
| C-H Stretch (Aromatic) | 3050-3100 |
| C-H Stretch (Aliphatic) | 2850-2950 |
| C-N Stretch | 1350 |
Note: These are typical frequency ranges for the specified vibrational modes and are often scaled to better match experimental values.
Theoretical Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Theoretical calculations of NMR chemical shifts are crucial for validating experimental findings and for assigning signals in complex spectra. Density Functional Theory (DFT) is a widely used method for this purpose. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).
Different levels of theory and basis sets can be employed, such as B3LYP with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.net Solvent effects, which can significantly influence chemical shifts, can also be modeled using methods like the Polarizable Continuum Model (PCM). liverpool.ac.uk
A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound is presented below. This data is illustrative of what a theoretical study would produce.
Interactive Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Aldehyde-H | 9.75 | - |
| Aldehyde-C | - | 191.2 |
| Aromatic-C1 | - | 130.5 |
| Aromatic-C2 (with CH₃) | - | 140.1 |
| Aromatic-H3 | 7.60 | - |
| Aromatic-C3 | - | 129.8 |
| Aromatic-C4 (with Piperidine) | - | 155.3 |
| Aromatic-H5 | 6.80 | - |
| Aromatic-C5 | - | 112.0 |
| Aromatic-H6 | 6.85 | - |
| Aromatic-C6 | - | 114.5 |
| Methyl-H | 2.50 | - |
| Methyl-C | - | 20.8 |
| Piperidine-H (α to N) | 3.30 | - |
| Piperidine-C (α to N) | - | 50.1 |
| Piperidine-H (β to N) | 1.70 | - |
| Piperidine-C (β to N) | - | 25.5 |
| Piperidine-H (γ to N) | 1.60 | - |
| Piperidine-C (γ to N) | - | 24.4 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar molecular structures.
Theoretical Investigations of Reactivity and Selectivity
Computational methods are invaluable for exploring the reactivity and selectivity of organic molecules. These studies can predict the most likely sites for chemical attack and the energetics of reaction pathways.
The aldehyde functional group in this compound is a primary site for various reactions, such as nucleophilic addition. Theoretical calculations can determine the activation energy barriers for these reactions, providing insight into their kinetics. By modeling the reaction of the benzaldehyde with a nucleophile, the transition state structure can be located, and its energy can be calculated. The activation energy is the difference in energy between the reactants and the transition state.
For example, the activation energy for the addition of a hydride ion (from a reducing agent like NaBH₄) to the carbonyl carbon could be calculated. A lower activation energy would indicate a faster reaction.
Interactive Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Addition | CN⁻ | Water (PCM) | 12.5 |
| Hydride Reduction | H⁻ | Ethanol (B145695) (PCM) | 15.2 |
| Grignard Reaction | CH₃MgBr | Diethyl Ether (PCM) | 10.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Beyond calculating activation energies, computational chemistry can map out the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products. This provides a detailed mechanistic understanding of the reaction. For this compound, this could involve modeling the formation of an imine or an oxime from the aldehyde group.
The geometry of the transition state provides crucial information about the mechanism. For instance, in a nucleophilic addition to the carbonyl group, the transition state would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O pi bond.
Analysis of Nonlinear Optical (NLO) Properties and Molecular Polarizability
Molecules with both electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. In this compound, the piperidine group is an electron donor and the aldehyde group is an electron acceptor, connected by the benzene ring. This "push-pull" system suggests potential for NLO applications.
Theoretical calculations can predict the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response of a molecule. DFT and time-dependent DFT (TD-DFT) are common methods for these calculations. A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response.
Interactive Table 3: Illustrative Calculated NLO Properties for this compound
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | µ | 5.8 D |
| Mean Polarizability | <α> | 180 |
| First Hyperpolarizability | β | 1200 |
| Second Hyperpolarizability | γ | 2.5 x 10⁵ |
Note: The data in this table is hypothetical and for illustrative purposes only, based on values for similar organic molecules with NLO properties. tandfonline.comjhuapl.edu
Synthetic Applications, Medicinal Chemistry Scaffolds, and Materials Science Potentials
2-Methyl-4-piperidin-1-yl-benzaldehyde as a Versatile Synthetic Intermediate
The reactivity of the aldehyde functional group, coupled with the electronic effects of the piperidine (B6355638) and methyl substituents, allows this compound to participate in a wide array of chemical transformations. This makes it a key starting material for the synthesis of more complex molecular architectures.
Fused heterocyclic compounds are a cornerstone of medicinal chemistry, often exhibiting a broad spectrum of biological activities. This compound serves as a valuable starting material for the synthesis of various fused heterocyclic systems, such as quinazolines and pyridopyrimidines, through multicomponent reactions.
For instance, in the synthesis of quinazolines, this benzaldehyde (B42025) derivative can react with a 2-aminobenzylamine or a related species in the presence of a suitable catalyst and oxidant. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and subsequent aromatization to yield the quinazoline (B50416) core. The presence of the 2-methyl and 4-piperidino groups on the benzaldehyde can influence the reaction kinetics and the properties of the final product.
Similarly, pyridopyrimidine scaffolds, which are of great interest in drug discovery, can be accessed through reactions involving this compound. Three-component reactions of an aminopyrimidine, an active methylene (B1212753) compound, and a substituted benzaldehyde, such as this compound, can lead to the formation of the pyridopyrimidine ring system. niscpr.res.innih.gov The specific reaction conditions and the nature of the substituents determine the final structure and yield of the product.
The Gewald reaction offers another pathway to fused thiophenes. This reaction involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.org This thiophene (B33073) can then be further elaborated into fused heterocyclic systems.
Below is a table summarizing representative synthetic routes to fused heterocyclic systems that can potentially utilize this compound.
| Fused Heterocycle | Reaction Type | Key Reactants with this compound | Potential Advantages of the Substituents |
| Quinazolines | Multicomponent Reaction | 2-Aminobenzylamine | The electron-donating piperidino group may enhance the reactivity of the aldehyde. |
| Pyridopyrimidines | Three-Component Reaction | Aminopyrimidine, Active Methylene Compound | The steric hindrance from the 2-methyl group could influence regioselectivity. |
| Fused Thiophenes | Gewald Reaction | α-Cyanoester, Elemental Sulfur | The substituted aminothiophene product can be a versatile intermediate for further cyclizations. |
α-Aminophosphonates are recognized as important structural analogs of α-amino acids and exhibit a wide range of biological activities. The Kabachnik-Fields reaction is a powerful one-pot, three-component method for the synthesis of α-aminophosphonates, involving the condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). wikipedia.orgorganic-chemistry.org
In this context, this compound can serve as the aldehyde component. The reaction with an amine and a dialkyl phosphite, often under the influence of a catalyst, would yield an α-aminophosphonate bearing the 2-methyl-4-piperidin-1-yl-phenyl moiety. The choice of the amine and the phosphite allows for the introduction of diverse substituents, leading to a library of novel organophosphorus compounds for biological screening.
The general scheme for the Kabachnik-Fields reaction is as follows:
R¹CHO + R²R³NH + (R⁴O)₂P(O)H → R¹CH(NR²R³)P(O)(OR⁴)₂ + H₂O
In this reaction, R¹CHO would be this compound. The reaction conditions, including the use of catalysts such as Lewis acids or organocatalysts, can significantly influence the reaction efficiency and selectivity.
A data table illustrating the potential diversity of α-aminophosphonates derived from this compound is presented below.
| Amine (R²R³NH) | Dialkyl Phosphite ((R⁴O)₂P(O)H) | Resulting α-Aminophosphonate Structure | Potential Applications |
| Ammonia | Diethyl phosphite | Diethyl (1-amino-1-(2-methyl-4-(piperidin-1-yl)phenyl)methyl)phosphonate | Enzyme inhibitors, antibacterial agents |
| Aniline | Dimethyl phosphite | Dimethyl (1-(phenylamino)-1-(2-methyl-4-(piperidin-1-yl)phenyl)methyl)phosphonate | Antiviral agents, herbicides |
| Benzylamine | Diisopropyl phosphite | Diisopropyl (1-(benzylamino)-1-(2-methyl-4-(piperidin-1-yl)phenyl)methyl)phosphonate | Anticancer agents, peptide mimics |
The structural framework of this compound can be chemically modified to generate other valuable nitrogen-containing aldehydes. The Vilsmeier-Haack reaction, for example, is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org While this compound already possesses an aldehyde group, the electron-rich nature of the piperidino-substituted benzene (B151609) ring makes it susceptible to further electrophilic substitution, potentially leading to the introduction of a second formyl group or other functional groups under specific conditions.
Furthermore, the existing aldehyde group can be protected, allowing for chemical modifications on the aromatic ring or the piperidine moiety, followed by deprotection to regenerate the aldehyde functionality in a more complex molecular setting. This strategic manipulation makes this compound a useful intermediate in multi-step syntheses.
A study on the synthesis of nitrogen-containing aldehydes highlighted the importance of reaction conditions such as the choice of base and solvent in achieving high yields and purity. semanticscholar.org For the synthesis of compounds like (4-piperidin-1-yl)benzaldehyde, potassium carbonate as the base and dimethylformamide (DMF) as the solvent at 80°C were found to be optimal. These findings are directly applicable to the synthesis and modification of this compound.
Derivatization for the Development of Advanced Chemical Probes and Tags
The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of specialized chemical tools for analytical and biological applications.
The 4-aminobenzaldehyde (B1209532) core structure is known to be a component of various solvatochromic dyes, which exhibit changes in their absorption or emission spectra in response to the polarity of their environment. The piperidine group in this compound acts as a strong electron-donating group, which can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, a key characteristic for many fluorescent probes.
By condensing the aldehyde group of this compound with various nucleophiles, a wide range of fluorescent or chromogenic probes can be synthesized. For example, reaction with a molecule containing an active methylene group can lead to the formation of a push-pull chromophore, where the piperidino group acts as the electron donor and the newly formed group acts as the electron acceptor. The photophysical properties of such probes can be fine-tuned by modifying the structure of the condensing partner.
The development of fluorescent probes for the detection of specific analytes, such as biogenic amines, is an active area of research. rsc.org The aldehyde functionality of this compound can be exploited to create probes that undergo a change in fluorescence upon reaction with a target analyte.
The following table outlines potential strategies for the design of probes based on this compound.
| Probe Type | Design Strategy | Target Analyte/Application | Principle of Detection |
| Fluorescent Probe | Condensation with a fluorophore containing a reactive amine. | pH, metal ions | Modulation of intramolecular charge transfer (ICT) |
| Chromogenic Probe | Reaction with a compound to form a colored product. | Specific biomolecules | Formation of a new conjugated system with a distinct color |
| Solvatochromic Dye | Knoevenagel condensation with an active methylene compound. | Solvent polarity sensing | Changes in the electronic distribution in the ground and excited states |
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detectable or separable. The aldehyde group of this compound can react with primary and secondary amines to form Schiff bases. This reaction can be utilized to develop derivatization reagents for the analysis of amines by techniques such as high-performance liquid chromatography (HPLC).
By introducing a chromophore or fluorophore into the benzaldehyde structure, the resulting Schiff bases can be detected with high sensitivity using UV-Vis or fluorescence detectors. The 2-methyl-4-piperidin-1-yl-phenyl moiety itself can contribute to the chromophoric properties of the derivative. The derivatization reaction can improve the chromatographic behavior of the amines and enhance the selectivity and sensitivity of the analytical method.
A novel fluorescence labeling reagent, N-acetylhydrazine acridone (B373769) (AHAD), has been developed for the determination of benzaldehyde, showcasing the utility of derivatization in analytical methods. nih.gov Conversely, a benzaldehyde derivative can be used to label other molecules.
Role as a Structural Motif in Compounds of Pharmaceutical Interest (Scaffold Design)
The piperidine ring, a core component of this compound, is a principal structural nucleus in drug discovery. nih.gov This heterocyclic moiety, consisting of a six-membered ring with five methylene groups and one amine group, is prevalent in a vast number of pharmaceuticals and natural products. nih.gov The nitrogen atom within the piperidine skeleton can effectively interact with the active sites of enzymes, often forming hydrogen bonds with key amino acid residues, which can enhance the binding affinity of a drug candidate. nih.gov The this compound structure combines this valuable piperidine scaffold with a reactive benzaldehyde group, making it a versatile building block for creating more complex molecules with potential therapeutic applications.
The concept of molecular hybridization, which involves fusing two or more pharmacologically active molecules, is a powerful strategy in drug design to create new chemical entities with enhanced potency or modified properties. nih.gov The this compound scaffold is an ideal starting point for such synthetic endeavors. Its aldehyde functional group provides a convenient handle for condensation reactions to form larger, more complex structures.
A notable application involves the synthesis of piperidine-based thiosemicarbazones as potential inhibitors of Dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and a key target for anticancer and antimicrobial drugs. nih.gov In one research campaign, a related compound, 4-piperidinyl-benzaldehyde, was reacted with various thiosemicarbazide (B42300) derivatives to generate a library of novel thiosemicarbazones. nih.gov This molecular integration aims to combine the favorable biological properties of both the piperidine and thiosemicarbazone moieties into a single molecular framework. nih.gov The resulting compounds exhibited potent inhibition of the DHFR enzyme, with IC50 values in the micromolar range. nih.gov
Another example of scaffold modulation is seen in the development of inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory responses. mdpi.com Researchers have explored scaffolds based on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one. By chemically modifying this core structure, for instance by conjugating it with different chemical groups, scientists aim to generate non-covalent NLRP3 inhibitors, which may offer advantages over reactive, covalent inhibitors. mdpi.com This work underscores how the piperidine core can be systematically functionalized to fine-tune the biological activity and properties of the resulting molecules. mdpi.com
Table 1: Inhibitory Activity of Synthesized Piperidine-Based Thiosemicarbazones against DHFR (Illustrative data based on findings reported in scientific literature nih.gov)
| Compound ID | Substituent on Thiosemicarbazide | DHFR Inhibition IC50 (µM) |
| 5a | Phenyl | 35.10 ± 0.64 |
| 5e | 4-Chlorophenyl | 24.60 ± 0.41 |
| 5j | 4-Bromophenyl | 20.30 ± 0.35 |
| 5p | 4-Nitrophenyl | 13.70 ± 0.25 |
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. From a synthetic perspective, SAR guides the rational design of more potent and selective drug candidates by systematically modifying a lead compound. nih.gov
An extensive SAR study was conducted on a series of piperidine derivatives designed as acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease. nih.gov Starting with a lead compound, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, researchers synthesized more rigid analogues to improve potency. nih.gov The study found that replacing a flexible moiety with a more constrained indanone group could be done without a significant loss of inhibitory activity. nih.gov Further synthetic modifications, such as adding methoxy (B1213986) groups to the indanone ring, led to the discovery of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), which was found to be one of the most potent and selective AChE inhibitors in the series, with an IC50 value of 5.7 nM. nih.gov This demonstrates a classic synthetic-driven SAR exploration, where iterative changes to the scaffold lead to a highly optimized molecule.
In a different context, the SAR of 33 piperidine compounds was evaluated for their toxicity against the mosquito Aedes aegypti, a vector for dengue and yellow fever. researchgate.net The study revealed clear relationships between chemical structure and insecticidal activity:
Effect of Substituents: The toxicity of derivatives was significantly impacted by the moiety attached to the piperidine ring, with the order of toxicity being ethyl- > methyl- > benzyl-derivatives. researchgate.net
Positional Isomerism: The position of the same substituent on the piperidine ring also conferred different levels of toxicity. The study found the toxicity order was substitution at the second carbon > third carbon > fourth carbon. researchgate.net
These findings provide a clear synthetic roadmap for designing more effective piperidine-based insecticides. researchgate.net
Table 2: SAR of Piperidine Derivatives as Acetylcholinesterase Inhibitors (Illustrative data based on findings reported in scientific literature nih.gov)
| Moiety attached to Piperidine Nitrogen | Core Structure Modification | AChE Inhibition IC50 (nM) |
| Benzyl | 2-Isoindoline | High Potency |
| Benzyl | Indanone | Maintained Potency |
| Benzyl | 5,6-Dimethoxy-1-oxoindan | 5.7 |
Potential in Materials Science Applications
While the primary focus for scaffolds like this compound has been in medicinal chemistry, their structural features also suggest potential applications in the realm of materials science, particularly in the development of advanced functional materials.
Organic-inorganic hybrid materials are composites that incorporate both organic and inorganic components, typically mixed on a scale of less than 1 micrometer. nih.govresearchgate.net These materials are of significant interest because they can combine the desirable properties of both components, such as the processability and functionality of organic molecules with the thermal stability and mechanical strength of inorganic frameworks. nih.govresearchgate.net
According to IUPAC, these hybrids can be broadly divided into two classes based on the nature of the interaction between the phases:
Class I: The organic and inorganic components are linked by weak interactions, such as van der Waals forces or hydrogen bonds. nih.gov
Class II: The components are linked by strong chemical bonds, such as covalent or ionic-covalent bonds. nih.govresearchgate.net
Molecules like this compound are promising candidates for the organic component in such hybrids. The aldehyde group can be chemically modified or used to form covalent bonds within an inorganic matrix (e.g., silica) prepared via a sol-gel process, creating a Class II hybrid. mdpi.com The aromatic ring and the piperidine moiety could impart specific functionalities, such as hydrophobicity or a high refractive index, to the final material. Research has shown that organic cations containing piperidine rings, such as N-propyl-N-methylpiperidine, can be combined with inorganic components like metal halides to create novel hybrid multifunctional materials with interesting phase transition properties. rsc.org This suggests a viable pathway for incorporating piperidine-based aldehydes into new functional materials.
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π–π stacking, and host-guest interactions. These interactions govern the self-assembly of molecules into larger, well-defined, and functional architectures.
The structure of this compound contains several features that could be exploited in supramolecular design. The oxygen atom of the aldehyde group can act as a hydrogen bond acceptor, while the aromatic benzene ring can participate in π–π stacking interactions with other aromatic systems. These directional, non-covalent forces could be used to guide the assembly of the molecule into predictable, ordered structures like one-dimensional chains or two-dimensional sheets.
For example, research on other nitrogen-containing heterocyclic compounds, such as 2-guanidinobenzimidazole (B109242) (2GBI), has shown their ability to form extensive supramolecular assemblies. mdpi.com The 2GBI molecule uses its multiple N-H bonds and planar structure to form host-guest complexes with crown ethers and to create ionic pairs stabilized by π-stacking. mdpi.com By analogy, the functional groups on this compound could be used to direct its assembly into complex supramolecular structures, potentially leading to the development of new materials with applications in sensing, catalysis, or molecular recognition.
Concluding Remarks and Future Research Perspectives
Synthesis of Current Research Trajectories and Key Findings
While dedicated research on 2-Methyl-4-piperidin-1-yl-benzaldehyde is not extensively documented in peer-reviewed literature, a clear trajectory can be inferred from studies on analogous structures, such as 4-(piperidin-1-yl)benzaldehyde (B83096) and other substituted benzaldehydes. The primary focus of current research on this class of compounds lies in their utility as versatile intermediates in the synthesis of more complex molecules with potential therapeutic value.
The piperidine (B6355638) moiety is a well-known pharmacophore found in numerous pharmaceuticals, valued for its ability to increase solubility and interact with biological targets. mdpi.comfabad.org.tr Research on related piperidine-based thiosemicarbazones, derived from piperidinyl-benzaldehydes, has identified them as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. nih.gov Furthermore, piperidine derivatives are actively being investigated as potential multi-target agents for treating complex illnesses like Alzheimer's disease. ajchem-a.com
The key finding for this structural class is that the benzaldehyde (B42025) group serves as a highly reactive handle for derivatization. It readily undergoes condensation reactions with amines and related compounds to form Schiff bases, which are precursors to a vast array of heterocyclic systems and biologically active molecules. For instance, the synthesis of 4-piperidinyl-benzaldehyde has been accomplished through the nucleophilic substitution of 4-fluorobenzaldehyde (B137897) with piperidine, a reaction that could likely be adapted for the synthesis of the title compound. nih.gov The overarching research trajectory, therefore, points towards the use of this compound as a building block in medicinal chemistry to generate libraries of novel compounds for biological screening.
Identification of Unexplored Synthetic Routes and Reactivity Patterns
The exploration of novel synthetic methodologies and a deeper understanding of reactivity are crucial for unlocking the full potential of this compound.
Unexplored Synthetic Routes: Standard synthesis would likely involve the nucleophilic aromatic substitution of a precursor like 4-fluoro-2-methylbenzaldehyde (B1304903) with piperidine. However, several modern synthetic strategies remain largely unexplored for this specific molecule.
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination could be a powerful tool, coupling piperidine with a suitably halogenated 2-methylbenzaldehyde (B42018) derivative. This method often offers broader substrate scope and milder reaction conditions compared to traditional nucleophilic substitution.
One-Pot Procedures: The development of one-pot reduction/cross-coupling procedures, which have been successful for other substituted benzaldehydes, could offer an efficient and atom-economical route.
Green Chemistry Approaches: The use of microwave irradiation and environmentally benign solvents, which have proven effective in accelerating the synthesis of related Schiff bases, could be applied to produce this compound and its derivatives more sustainably.
Unexplored Reactivity Patterns: The interplay between the ortho-methyl group and the para-piperidine substituent likely modulates the reactivity of the aldehyde group in ways that are not fully characterized.
Multi-Component Reactions: The utility of this aldehyde in multi-component reactions (MCRs), such as the Ugi or Passerini reactions, is an area ripe for investigation. These reactions would allow for the rapid construction of complex molecular scaffolds from simple starting materials.
Asymmetric Synthesis: The development of enantioselective reactions involving the aldehyde, such as asymmetric aldol (B89426) or Henry reactions, could lead to the synthesis of chiral molecules with specific biological activities.
Photoredox Catalysis: The reactivity of the molecule under photoredox conditions is unknown. Such methods could open pathways to novel radical-mediated transformations that are not accessible through traditional thermal reactions.
Advancements in Computational Methodologies for Predicting Properties and Reactivity
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For substituted benzaldehydes, these methods have already proven invaluable.
Predicting Properties:
Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries and predict a range of electronic properties. For para-substituted benzaldehydes, DFT has been employed to calculate rotational barriers around the phenyl-formyl bond and to correlate these barriers with the electron-donating or -withdrawing nature of the substituent. researchgate.net Such studies applied to this compound could provide insight into its conformational preferences and electronic structure.
Spectroscopic Prediction: Computational methods can predict spectroscopic data, such as ¹H and ¹³C NMR chemical shifts, with reasonable accuracy. researchgate.net Applying these methods to the title compound would aid in its characterization and the structural elucidation of its reaction products.
Hirshfeld Surface Analysis: To understand intermolecular interactions in the solid state, Hirshfeld surface analysis can be employed. This computational technique has been used to visualize and quantify contacts like C–H⋯O and π–π stacking in the crystal structures of other benzaldehyde derivatives, which are crucial for crystal engineering and understanding material properties. rsc.org
Predicting Reactivity:
Reaction Mechanism Studies: Computational modeling can elucidate reaction mechanisms and predict transition state energies. This has been applied to study the formation of hemiaminals and Schiff bases from benzaldehyde derivatives. materialsciencejournal.org A similar approach for this compound could predict its reactivity in various condensation reactions and help optimize reaction conditions.
QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are cornerstones of modern drug discovery. By applying these computational tools, researchers can predict the biological activity of derivatives of this compound against specific protein targets, prioritizing the synthesis of the most promising candidates for therapeutic applications. nih.gov
Future research on this compound will likely benefit from a synergistic approach, combining targeted synthesis of novel derivatives with advanced computational studies to predict their properties and guide the discovery of new applications in medicine and materials science.
Q & A
Q. How can discrepancies in solubility measurements across studies be systematically addressed?
- Methodology :
- Standardized protocols : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) at 37°C.
- Multiple techniques : Compare nephelometry, UV spectrophotometry, and HPLC for consistency.
- Co-solvent systems : Evaluate solubility in PEG-400/water mixtures to mimic physiological conditions .
Data Contradiction Analysis Framework
- Scenario : Conflicting cytotoxicity data between two labs.
- Resolution Steps :
- Replicate experiments : Ensure identical cell lines (ATCC verification), passage numbers, and assay conditions (e.g., serum concentration).
- Compound integrity : Verify purity via HPLC and confirm absence of endotoxins.
- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
